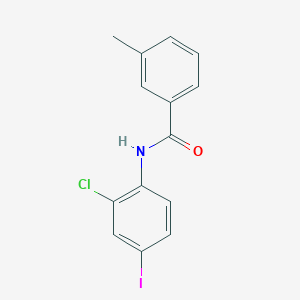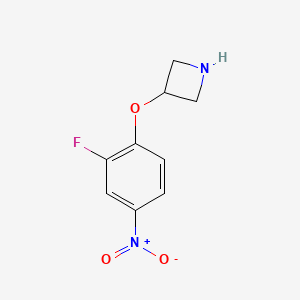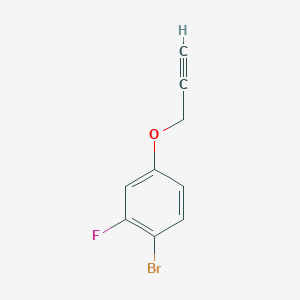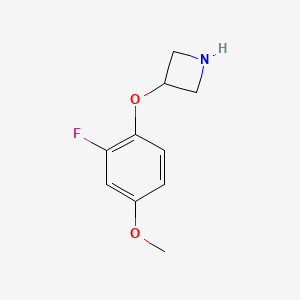
3-(2-Fluoro-4-methoxyphenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenoxy group substituted with fluorine and methoxy groups.
Vorbereitungsmethoden
The synthesis of 3-(2-Fluoro-4-methoxyphenoxy)azetidine typically involves the formation of the azetidine ring through a hydroxide-facilitated alkylation reaction. One common method starts with the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) under Schotten-Baumann conditions . This reaction is optimized to achieve high yields and purity, making it suitable for industrial-scale production.
Analyse Chemischer Reaktionen
3-(2-Fluoro-4-methoxyphenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The phenoxy group allows for nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4-methoxyphenoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4-methoxyphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Fluoro-4-methoxyphenoxy)azetidine can be compared with other azetidine derivatives, such as:
3-(2-Chloro-4-methoxyphenoxy)azetidine: Similar structure but with a chlorine substituent instead of fluorine.
3-(2-Fluoro-4-hydroxyphenoxy)azetidine: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their specific interactions and applications, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
3-(2-fluoro-4-methoxyphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI-Schlüssel |
KWQMAQNIGWWNHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC2CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


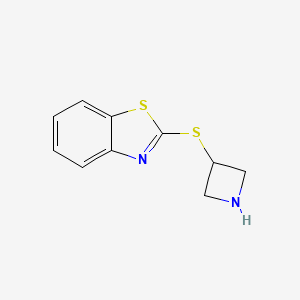
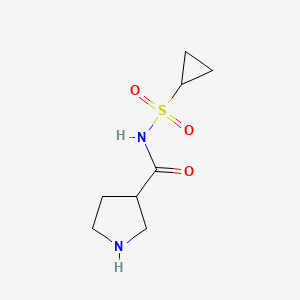
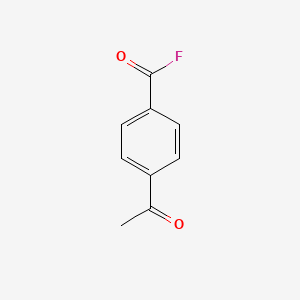

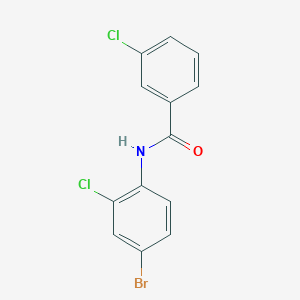
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)

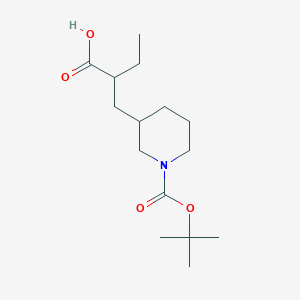
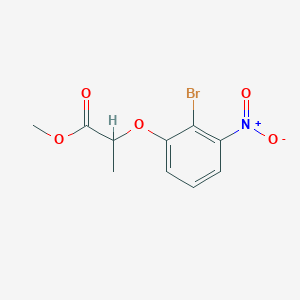
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)
